(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran core, with the nitrobenzylidene group likely contributing to the compound’s electronic properties and the diethylcarbamate group possibly influencing its reactivity and physical properties .Chemical Reactions Analysis
The nitro group in the compound is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The carbamate group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, and the diethylcarbamate group could influence its solubility .Scientific Research Applications
Synthesis and Biological Applications
- Pharmacological Potential : Research indicates the synthesis of related compounds with potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. For instance, derivatives of nitrobenzylidene exhibited significant anti-inflammatory and analgesic properties, highlighting their potential in drug development (Fakhr et al., 2009). Another study synthesized thiazolidinone derivatives showing notable antitubercular and antimicrobial activities (Samadhiya et al., 2014).
- Anticancer Activity : The synthesis of thiazole derivatives, including (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid, showed promising anticancer activity against human breast cancer cell lines, suggesting potential applications in developing anticancer drugs (Pansare et al., 2017).
Chemical Synthesis and Materials Science
- Chemical Synthesis : Studies on the reactivity and synthesis pathways of related compounds provide insights into novel synthetic methods and potential applications in materials science. For example, gold-facilitated intramolecular cyclization offers a new pathway to synthesize benzo[b]carbazole derivatives, which could have implications in the development of novel materials and chemical sensors (Salas et al., 2009).
- Metal-Organic Frameworks (MOFs) : The creation of microporous anionic metal-organic frameworks utilizing nitrobenzyl-based compounds for post-synthetic modification highlights the versatility of these compounds in constructing materials with potential applications in sensing, adsorption, and catalysis (Guo et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-21(4-2)20(24)27-15-9-10-16-17(12-15)28-18(19(16)23)11-13-5-7-14(8-6-13)22(25)26/h5-12H,3-4H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDBEIGXEMZKCH-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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